Cas no 2580209-98-7 (tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate)

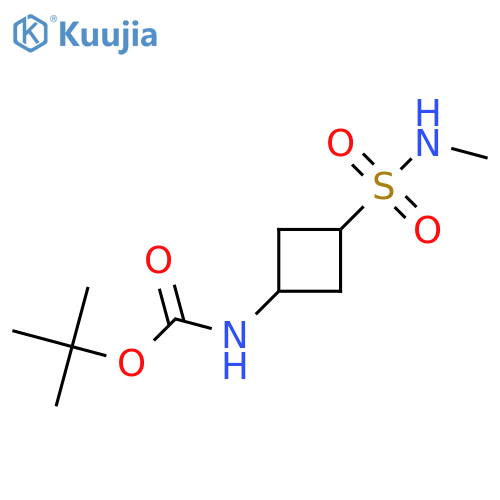

2580209-98-7 structure

商品名:tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate

CAS番号:2580209-98-7

MF:C10H20N2O4S

メガワット:264.341801643372

MDL:MFCD33020490

CID:5562608

PubChem ID:155858831

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate

- tert-Butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate

- EN300-27718000

- 2580209-98-7

- 2639403-70-4

- CS-0527526

- EN300-27780168

- tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate

- tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate

- tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate

-

- MDL: MFCD33020490

- インチ: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)

- InChIKey: OVBLPBADAHDAEL-UHFFFAOYSA-N

- ほほえんだ: S(C1CC(C1)NC(=O)OC(C)(C)C)(NC)(=O)=O

計算された属性

- せいみつぶんしりょう: 264.11437830g/mol

- どういたいしつりょう: 264.11437830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27718000-1.0g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 1.0g |

$1229.0 | 2023-07-07 | |

| Enamine | EN300-27718000-5.0g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 5.0g |

$3562.0 | 2023-07-07 | |

| Enamine | EN300-27718000-10.0g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 10.0g |

$5283.0 | 2023-07-07 | |

| Enamine | EN300-27718000-0.5g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 0.5g |

$959.0 | 2023-11-13 | |

| Enamine | EN300-27718000-2.5g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 2.5g |

$2408.0 | 2023-11-13 | |

| Enamine | EN300-27718000-1g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 1g |

$1229.0 | 2023-11-13 | |

| Enamine | EN300-27718000-5g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 5g |

$3562.0 | 2023-11-13 | |

| Enamine | EN300-27718000-0.25g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 0.25g |

$607.0 | 2023-11-13 | |

| Enamine | EN300-27718000-10g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 10g |

$5283.0 | 2023-11-13 | |

| Enamine | EN300-27718000-0.05g |

tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |

2580209-98-7 | 95% | 0.05g |

$285.0 | 2023-11-13 |

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

2580209-98-7 (tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬